molecular formula C7H6ClKN2O2 B15180158 Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide CAS No. 85631-93-2

Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide

Cat. No.: B15180158
CAS No.: 85631-93-2
M. Wt: 224.68 g/mol
InChI Key: CYSITZHKMIFAAA-UHFFFAOYSA-M
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Description

Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a nitrosoamide derivative characterized by a methoxy-substituted phenyl ring with a chlorine substituent at the 5-position and a nitroso (-N=O) functional group. The potassium salt likely shares reactivity patterns with its sodium counterpart, such as participation in diazo-coupling reactions or serving as a precursor for heterocyclic synthesis.

Properties

CAS No.

85631-93-2

Molecular Formula

C7H6ClKN2O2

Molecular Weight

224.68 g/mol

IUPAC Name

potassium;(5-chloro-2-methoxyphenyl)-nitrosoazanide

InChI

InChI=1S/C7H7ClN2O2.K/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1

InChI Key

CYSITZHKMIFAAA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N-]N=O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso group. The general reaction can be represented as follows:

5-chloro-2-methoxyaniline+HNO2+KOHPotassium 5-chloro-2-methoxyphenyl-N-nitrosoamide+H2O\text{5-chloro-2-methoxyaniline} + \text{HNO}_2 + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-chloro-2-methoxyaniline+HNO2​+KOH→Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxyphenyl-N-nitroamide.

    Reduction: Formation of 5-chloro-2-methoxyphenylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Sodium 5-Chloro-2-Methoxyphenyl-N-Nitrosoamide

  • Key Features: Sodium salt form enhances solubility in polar solvents compared to the potassium variant.
  • Differentiation :
    • Cation choice (Na⁺ vs. K⁺) influences physical properties like melting point, hygroscopicity, and solubility. Potassium salts often exhibit lower solubility in water than sodium salts, which may affect reaction conditions.

Nitrosoaniline Derivatives

lists several nitrosoaniline compounds with structural similarities:

N-Nitroso-N-methylaniline (CAS 156-10-5) :

  • Features a nitroso group attached to an N-methylaniline backbone.
  • Lacks halogen or methoxy substituents, reducing steric hindrance and electronic effects compared to the potassium compound.
  • Applications: Intermediate in dye synthesis or nitrosation reactions.

N,N-Diethyl-4-nitrosoaniline (CAS 138-89-6) :

  • Contains ethyl groups on the amine, increasing hydrophobicity.
  • The para-nitroso configuration may alter reactivity in electrophilic substitutions compared to the ortho-methoxy and chloro substituents in the potassium compound.
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula (Inferred) Key Substituents Commercial Use
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide C₇H₅ClN₂O₃K 5-Cl, 2-OCH₃, N-nitroso Pharmaceutical intermediate (hypothesized)
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide C₇H₅ClN₂O₃Na 5-Cl, 2-OCH₃, N-nitroso Chemical synthesis
N-Nitroso-N-methylaniline C₇H₈N₂O N-methyl, N-nitroso Dye/polymer intermediate
N,N-Diethyl-4-nitrosoaniline C₁₀H₁₄N₂O N,N-diethyl, 4-nitroso Research reagent

Halogenated Aromatic Compounds: 3-Chloro-N-Phenyl-Phthalimide

  • Key Features: Contains a chloro-substituted phthalimide core (Fig. 1, ). Used in synthesizing polyimide monomers, highlighting its role in polymer chemistry .
  • Comparison :
    • The potassium nitrosoamide lacks the phthalimide ring but shares a chloro-aromatic motif. This difference suggests divergent applications: nitrosoamides may prioritize nitrosation chemistry, while phthalimides favor polymerization.

Research Findings and Implications

  • Reactivity : Nitrosoamides are prone to decomposition under heat or light, necessitating stabilized storage conditions. The potassium compound’s ortho-substituents (Cl, OCH₃) may enhance steric protection of the nitroso group, improving stability compared to simpler nitrosoanilines .
  • Synthetic Utility : Sodium and potassium salts of nitrosoamides are valuable for generating diazonium intermediates, which are pivotal in azo-compound synthesis. The methoxy group in the potassium derivative could direct electrophilic attacks to specific ring positions, enabling regioselective reactions.

Limitations and Knowledge Gaps

  • The evidence lacks explicit data on the potassium compound’s physical properties (e.g., melting point, solubility) or spectroscopic profiles. Comparative analyses rely on extrapolation from its sodium analog and structurally related nitroso compounds.

Biological Activity

Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a compound of significant interest due to its diverse biological activities, particularly in the context of nitrosamine chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClKN2O2C_7H_6ClKN_2O_2. The presence of the nitroso group (-N=O) is crucial for its biological activities, as it can undergo metabolic activation leading to various biochemical interactions.

Mechanisms of Biological Activity

The biological activity of nitroso compounds like this compound can be attributed to several mechanisms:

  • Metabolic Activation : The nitroso group can be reduced to form reactive species that interact with cellular macromolecules, including DNA and proteins, leading to potential therapeutic effects or toxicity .
  • Antimicrobial Activity : Similar nitro compounds have shown efficacy against various pathogens by generating toxic intermediates that damage microbial DNA . This suggests a potential application for this compound in treating infections.
  • Anti-inflammatory Effects : Nitro compounds have been associated with anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways, such as iNOS and COX-2 . This could position this compound as a candidate for developing anti-inflammatory therapies.

Antimicrobial Studies

Research indicates that nitroso compounds can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess minimum inhibitory concentrations (MICs) effective against various bacterial strains . The mechanism often involves the formation of reactive nitrogen species that disrupt microbial cell integrity.

Anti-inflammatory Activity

In vitro studies have demonstrated that certain nitroso compounds inhibit the production of pro-inflammatory cytokines and enzymes. For example, one study found that a related compound significantly reduced levels of TNF-α and IL-1β in activated macrophages, suggesting a multi-target action against inflammation .

Case Studies

  • Antimicrobial Efficacy : A case study on a related nitro compound showed an MIC value of 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group was essential for this activity, highlighting the importance of structural features in determining efficacy .
  • Anti-inflammatory Mechanism : In another study, a derivative demonstrated enhanced inhibition of iNOS compared to its non-nitro counterparts. This suggests that the nitro moiety plays a critical role in modulating inflammatory responses through enzyme inhibition .

Data Summary

Activity TypeCompound ExampleMechanism of ActionReference
AntimicrobialRelated Nitro CompoundDNA damage via reactive intermediates ,
Anti-inflammatoryRelated Nitro CompoundInhibition of iNOS, COX-2
CytotoxicityThis compoundInteraction with cellular macromolecules ,

Q & A

What are the recommended laboratory-scale synthesis methods for Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide, and how can competing side reactions be minimized?

Answer:
Synthesis typically involves nitrosation of the parent amine precursor under controlled acidic conditions. For example, sodium nitrite in HCl at 0–5°C can introduce the nitroso group to the amine, followed by potassium salt formation. Key parameters include:

  • Temperature control : Maintaining ≤5°C prevents decomposition of the nitroso intermediate .
  • pH adjustment : Buffering with acetic acid/sodium acetate (pH 3–4) minimizes over-nitrosation or diazonium salt formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yield optimization requires monitoring reaction progress via TLC or HPLC .

What analytical techniques are most effective for verifying the structural integrity and purity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the nitroso group (–N=O) and methoxy (–OCH3_3) substituents. Aromatic proton splitting patterns validate substitution positions .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm potassium coordination .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities ≥0.1%. Mass spectrometry identifies degradation products (e.g., denitrosation) .

How does the thermal and photolytic stability of this compound influence experimental design?

Answer:
Nitroso compounds are prone to decomposition under heat/light. Key considerations:

  • Storage : Store at 0–6°C in amber vials under inert gas (argon) to prevent radical-mediated degradation .
  • Stability assays : Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures. UV-Vis spectroscopy tracks photolytic degradation (λ~300 nm) .
  • Reaction conditions : Avoid prolonged heating (>40°C) in solution; use microwave-assisted synthesis for faster, lower-temperature reactions .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Gaussian or ORCA software models transition states for nitroso group reactivity. Focus on Fukui indices to identify electrophilic sites .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. The nitroso group may act as a nitric oxide donor in redox-active systems .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for reaction efficiency .

How can contradictory data on the compound’s biological activity be systematically resolved?

Answer:
Contradictions often arise from impurity interference or assay variability. Mitigation strategies:

  • Reproducibility checks : Replicate assays in triplicate using independently synthesized batches .
  • Advanced analytics : LC-MS/MS quantifies trace impurities (e.g., residual amines) that may confound bioactivity results .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} curves across multiple cell lines to differentiate true activity from artifact .

What are the key challenges in crystallizing this compound, and how can they be addressed?

Answer:

  • Crystal growth : Slow evaporation from DMSO/water (1:3) at 4°C promotes single-crystal formation. Additives like crown ethers stabilize potassium coordination .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves light atoms (O, N). SHELXL refines anisotropic displacement parameters for nitroso groups .
  • Twinned crystals : Use PLATON to detect twinning and apply HKLF 5 format in SHELXL for refinement .

How does the electronic environment of the nitroso group influence spectroscopic and reactive properties?

Answer:

  • UV-Vis : The n→π* transition of –N=O absorbs at ~250–300 nm; electron-withdrawing groups (e.g., Cl) redshift absorption .
  • Reactivity : The nitroso group undergoes cycloaddition with dienes (Diels-Alder) or acts as an electrophile in nucleophilic aromatic substitution. Steric hindrance from the methoxy group may slow kinetics .
  • Redox behavior : Cyclic voltammetry in acetonitrile reveals reduction peaks at −0.5 to −1.0 V (vs. Ag/AgCl), correlating with nitroso → hydroxylamine conversion .

What are the best practices for handling this compound to ensure safety and data reproducibility?

Answer:

  • Safety protocols : Use fume hoods, nitrile gloves, and explosion-proof refrigerators (due to nitroso compound instability) .
  • Sample preparation : Pre-equilibrate solutions to room temperature to avoid condensation-induced hydrolysis .
  • Documentation : Record lot numbers, synthesis dates, and storage conditions to trace batch-specific anomalies .

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